L-Lyxopyranose

Catalog No.
S8086623
CAS No.
36562-42-2
M.F
C5H10O5
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Lyxopyranose

CAS Number

36562-42-2

Product Name

L-Lyxopyranose

IUPAC Name

(3R,4R,5S)-oxane-2,3,4,5-tetrol

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m0/s1

InChI Key

SRBFZHDQGSBBOR-AEQNFAKKSA-N

SMILES

C1C(C(C(C(O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@H]([C@H](C(O1)O)O)O)O

L-lyxopyranose is an L-lyxose in cyclic pyranose form.

L-Lyxopyranose is a monosaccharide, specifically an aldopentose, characterized by its five carbon atoms and an aldehyde functional group. Its chemical formula is C₅H₁₀O₅. L-Lyxopyranose is an epimer of xylose at the C-2 position, meaning it differs in configuration at that specific carbon atom. This compound is relatively rare in nature, primarily found as a component of bacterial glycolipids .

Typical of monosaccharides. Key reactions include:

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
  • Reduction: It can be reduced to form sugar alcohols, such as L-lyxitol.
  • Glycosylation: L-Lyxopyranose can react with alcohols or other sugars to form glycosides, which are important in the formation of disaccharides and polysaccharides .

Several methods have been developed for synthesizing L-lyxopyranose:

  • Chemical Synthesis: Starting from L-lyxose, synthetic routes often involve chain elongation and subsequent modifications, including acetylation and oxidative cleavage .
  • Enzymatic Synthesis: Enzymes can be employed to catalyze the conversion of simpler sugars into L-lyxopyranose through specific glycosylation reactions.
  • Biotechnological Methods: Microbial fermentation processes may also yield L-lyxopyranose when utilizing specific strains capable of metabolizing precursor sugars .

L-Lyxopyranose has several applications:

  • Pharmaceuticals: Its potential biological activity makes it a candidate for drug development, particularly in targeting bacterial infections.
  • Food Industry: As a sugar derivative, it may be used as a sweetener or flavor enhancer in food products.
  • Biotechnology: It serves as a substrate for various enzymatic reactions in biochemical research and industrial applications .

Interaction studies involving L-lyxopyranose primarily focus on its role in metabolic pathways and its interactions with enzymes. Research indicates that it may interact with specific glycosyltransferases, influencing glycosylation patterns in various biological systems. Additionally, studies have explored its effect on microbial growth, highlighting its potential as a prebiotic substrate .

L-Lyxopyranose shares structural similarities with other pentoses and hexoses. Below is a comparison with related compounds:

Compound NameStructural FormulaUnique Features
D-XyloseC₅H₁₀O₅Commonly found in nature; important in plant metabolism.
D-RiboseC₅H₁₀O₅Essential for RNA synthesis; plays a role in cellular energy (ATP).
D-ArabinoseC₅H₁₀O₅Found in plant polysaccharides; has distinct stereochemistry.
D-MannoseC₆H₁₂O₆Important for human metabolism; involved in glycoprotein synthesis.

L-Lyxopyranose is unique due to its specific epimeric configuration compared to these compounds, influencing its biological activity and potential applications .

XLogP3

-2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

150.05282342 g/mol

Monoisotopic Mass

150.05282342 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-23-2023

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